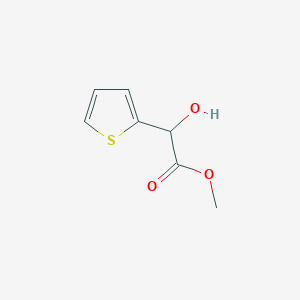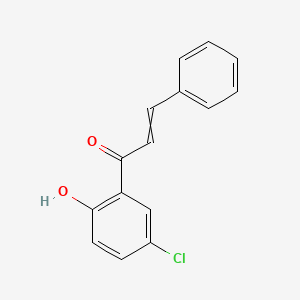![molecular formula C12H8N4O2 B8725735 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8725735.png)
7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Vue d'ensemble
Description
7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core fused with a pyridine ring and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a pyridine carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridine or pyrazolo[1,5-a]pyrimidine rings .
Applications De Recherche Scientifique
7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
What sets 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid apart is its unique combination of a pyridine ring and a carboxylic acid functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C12H8N4O2 |
|---|---|
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)9-7-15-16-10(3-5-14-11(9)16)8-2-1-4-13-6-8/h1-7H,(H,17,18) |
Clé InChI |
LVOBEKFMKUBUJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC=NC3=C(C=NN23)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














